molecular formula C7H3LiN2O2S B15248248 Lithium thiazolo[5,4-c]pyridine-2-carboxylate

Lithium thiazolo[5,4-c]pyridine-2-carboxylate

Cat. No.: B15248248
M. Wt: 186.1 g/mol
InChI Key: YAFQRASLVOABEX-UHFFFAOYSA-M
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Description

Lithiumthiazolo[5,4-c]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithiumthiazolo[5,4-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of lithiumthiazolo[5,4-c]pyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Lithiumthiazolo[5,4-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithiumthiazolo[5,4-c]pyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of lithiumthiazolo[5,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithiumthiazolo[5,4-c]pyridine-2-carboxylate is unique due to its specific ring fusion pattern and the presence of a lithium ion, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C7H3LiN2O2S

Molecular Weight

186.1 g/mol

IUPAC Name

lithium;[1,3]thiazolo[5,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C7H4N2O2S.Li/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

YAFQRASLVOABEX-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=CC2=C1N=C(S2)C(=O)[O-]

Origin of Product

United States

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